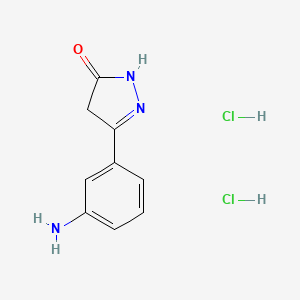![molecular formula C17H20N2O5S B6011640 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B6011640.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide, also known as ABT-639, is a selective and potent antagonist of the transient receptor potential vanilloid type 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and acid. It is involved in the transmission of pain signals and plays a crucial role in the development of chronic pain conditions. ABT-639 has been extensively studied for its potential as a therapeutic agent for the treatment of chronic pain.
作用机制
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide acts as a competitive antagonist of TRPV1, binding to the channel and preventing its activation by various stimuli. By blocking TRPV1, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide is able to reduce the transmission of pain signals and alleviate pain. In addition to its analgesic effects, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic potential in the treatment of chronic pain.
Biochemical and physiological effects:
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide has been shown to be highly selective for TRPV1, with minimal activity against other ion channels. It has potent analgesic effects in preclinical models of pain, including inflammatory pain, neuropathic pain, and cancer pain. In addition to its analgesic effects, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic potential in the treatment of chronic pain.
实验室实验的优点和局限性
One of the major advantages of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide as a tool compound for scientific research is its high selectivity for TRPV1. This allows researchers to investigate the role of TRPV1 in various physiological processes without the confounding effects of non-specific ion channel activity. However, one limitation of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide is its relatively short half-life, which may limit its usefulness in certain experimental settings.
未来方向
There are several potential future directions for research on N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide and TRPV1. One area of interest is the development of more potent and selective TRPV1 antagonists for the treatment of chronic pain. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as inflammation, thermoregulation, and metabolism. Additionally, there is growing interest in the development of TRPV1 agonists for the treatment of certain diseases, such as obesity and diabetes.
合成方法
The synthesis of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide involves a multi-step process that begins with the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(4-aminosulfonylphenyl)ethylamine to form the amide bond. The resulting compound is then purified and characterized using a variety of analytical techniques, including NMR spectroscopy and mass spectrometry.
科学研究应用
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide has been extensively studied for its potential as a therapeutic agent for the treatment of chronic pain. It has been shown to be highly selective for TRPV1 and to have potent analgesic effects in preclinical models of pain. In addition to its potential as a therapeutic agent, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide has also been used as a tool compound in scientific research to investigate the role of TRPV1 in pain and other physiological processes.
属性
IUPAC Name |
3,5-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-23-14-9-13(10-15(11-14)24-2)17(20)19-8-7-12-3-5-16(6-4-12)25(18,21)22/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFENPTQQXDPEIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3-methoxybenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6011557.png)
![4-[4-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]-3-butyn-1-ol](/img/structure/B6011564.png)

![N-({1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B6011579.png)
![N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6011581.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B6011589.png)
![5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B6011608.png)

![2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-cyclohexylacetamide](/img/structure/B6011626.png)
![2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6011629.png)

![diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6011643.png)
![3-methoxy-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6011645.png)
